molecular formula C16H23NO3 B10770576 [(2S)-1-phenylpropan-2-yl] N-[(2S)-1-oxohexan-2-yl]carbamate CAS No. 736144-17-5

[(2S)-1-phenylpropan-2-yl] N-[(2S)-1-oxohexan-2-yl]carbamate

Cat. No.: B10770576
CAS No.: 736144-17-5
M. Wt: 277.36 g/mol
InChI Key: WNKGMQLRHKONID-ZFWWWQNUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID16290936C1b” involves the reaction of a phenylpropan-2-yl group with an oxohexan-2-yl group to form a carbamate linkage. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of “PMID16290936C1b” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by inhibiting specific enzymes, such as cathepsin H and cathepsin K. These enzymes play crucial roles in the degradation of the extracellular matrix and bone resorption. By inhibiting these enzymes, “PMID16290936C1b” can modulate various biological pathways, including the lysosome, osteoclast differentiation, and toll-like receptor signaling pathways .

Comparison with Similar Compounds

  • 736144-17-5
  • GTPL8613
  • CTK2H1087
  • DTXSID70658350
  • BDBM50148296

Comparison: “PMID16290936C1b” is unique in its specific inhibition of cathepsin H and cathepsin K, which distinguishes it from other similar compounds. Its molecular structure and functional groups contribute to its distinct pharmacological properties and potential therapeutic applications .

Properties

CAS No.

736144-17-5

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

[(2S)-1-phenylpropan-2-yl] N-[(2S)-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C16H23NO3/c1-3-4-10-15(12-18)17-16(19)20-13(2)11-14-8-6-5-7-9-14/h5-9,12-13,15H,3-4,10-11H2,1-2H3,(H,17,19)/t13-,15-/m0/s1

InChI Key

WNKGMQLRHKONID-ZFWWWQNUSA-N

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)O[C@@H](C)CC1=CC=CC=C1

Canonical SMILES

CCCCC(C=O)NC(=O)OC(C)CC1=CC=CC=C1

Origin of Product

United States

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